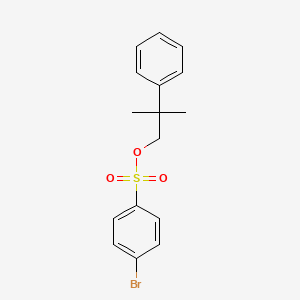
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a dioxolane ring, and a methylpentene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolane ring through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions. The resulting dioxolane is then subjected to a series of reactions to introduce the methylpentene chain and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the formation of the desired product. Purification steps, including distillation and chromatography, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
科学研究应用
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol: shares similarities with other compounds containing dioxolane rings and acetic acid groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the acetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
35334-61-3 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(4-5-10)2-3-9-11-6-7-12-9;1-2(3)4/h4,9-10H,2-3,5-7H2,1H3;1H3,(H,3,4) |
InChI 键 |
IWEXAAHNUDWLRB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CCC1OCCO1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



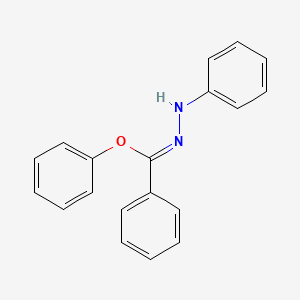

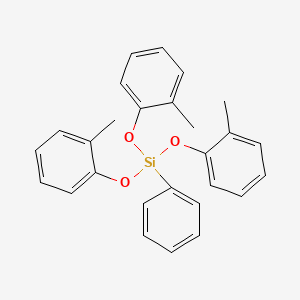
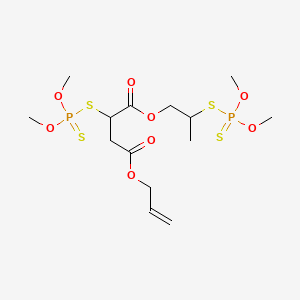

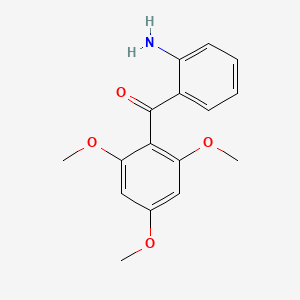
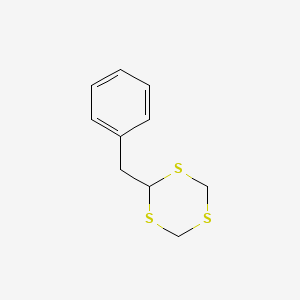

![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
